molecular formula C6H10O2 B1585274 Methyl tiglate CAS No. 6622-76-0

Methyl tiglate

Cat. No.: B1585274
CAS No.: 6622-76-0
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-UHFFFAOYSA-N
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Description

Methyl tiglate, also known as methyl (E)-2-methylcrotonate, is an organic compound with the molecular formula C₆H₁₀O₂. It is an ester derived from tiglic acid and methanol. This compound is characterized by its clear, colorless liquid form and is known for its fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Biochemical Analysis

Biochemical Properties

Methyl tiglate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with esterases, which hydrolyze this compound into tiglic acid and methanol. This hydrolysis reaction is crucial for the compound’s metabolic processing . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its oxidative metabolism . These interactions highlight the compound’s role in biochemical pathways and its potential effects on cellular functions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C (PKC), which plays a vital role in cell signaling and regulation . This modulation can lead to changes in gene expression and impact cellular metabolism. Furthermore, this compound has been shown to induce immunogenic cell death in certain cancer cells, enhancing the response to immune checkpoint blockade . These effects demonstrate the compound’s potential therapeutic applications in oncology.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to specific receptors and enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds . Additionally, it can activate PKC, leading to downstream signaling events that alter gene expression and cellular functions . These molecular interactions underscore the compound’s diverse biological activities and potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term studies have shown that the compound can induce sustained changes in cellular metabolism and gene expression, particularly in cancer cells . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and necrosis . These dose-dependent effects are crucial for determining the compound’s therapeutic window and potential adverse effects in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its hydrolysis by esterases and oxidative metabolism by cytochrome P450 enzymes . These metabolic processes result in the formation of tiglic acid and methanol, which are further metabolized and excreted from the body . The compound’s involvement in these pathways highlights its role in cellular metabolism and potential interactions with other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it can interact with specific transporters and binding proteins that facilitate its distribution within the body . These interactions influence the compound’s localization and accumulation in different tissues, impacting its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to particular organelles . The subcellular distribution of this compound plays a crucial role in its biological activity and effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tiglate can be synthesized through the esterification of tiglic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl tiglate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl tiglate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl crotonate
  • Methyl methacrylate
  • Ethyl tiglate

Comparison: Methyl tiglate is unique due to its specific ester structure derived from tiglic acid. Compared to similar compounds, it has distinct chemical properties and reactivity. For example, methyl crotonate has a similar ester structure but differs in the position of the double bond, leading to different reactivity and applications .

Properties

CAS No.

6622-76-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

methyl 2-methylbut-2-enoate

InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3

InChI Key

YYJWBYNQJLBIGS-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OC

Canonical SMILES

CC=C(C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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